molecular formula C11H16N2O5 B10799210 5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B10799210
M. Wt: 256.25 g/mol
InChI Key: XACKNLSZYYIACO-CFCGPWAMSA-N
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Description

5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a modified oxolane ring. The presence of hydroxyl and hydroxymethyl groups further enhances its reactivity and potential for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the attachment of the oxolane ring through a series of condensation and substitution reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reactant concentrations is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential role in biological processes and as a precursor for bioactive molecules.

    Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The hydroxyl and hydroxymethyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione

Comparison: Compared to these similar compounds, 5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific ethyl group and the configuration of the oxolane ring.

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7?,8-,9-/m1/s1

InChI Key

XACKNLSZYYIACO-CFCGPWAMSA-N

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)O

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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